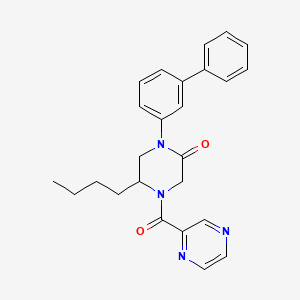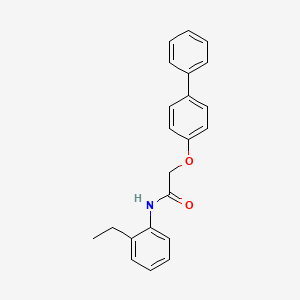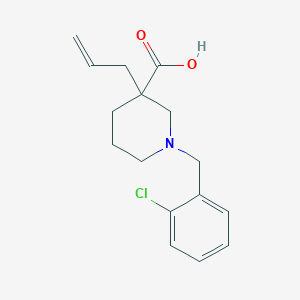![molecular formula C27H18ClN5O2 B5517481 2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, yielding amides through acylation. These compounds can undergo further reactions, including oxidative aromatization or hydrolysis, to form new mesoionic heterocycles (Chernyshev et al., 2014). Additionally, oximes can be synthesized from related triazolopyrimidin-5-one derivatives, with their structure confirmed through spectral data analysis (Reiter, 1997).
Molecular Structure Analysis
Detailed molecular structure analysis often involves X-ray diffraction and spectroscopic techniques, as seen in related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which forms inversion dimers and exhibits π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes the potential for nucleophilic addition reactions, cyclization, and the formation of oxazole-ring-opened compounds, as demonstrated by related oxazolo[3,2-a]thieno[3,2-d]-pyrimidine derivatives (Fukumi et al., 1989).
Physical Properties Analysis
The physical properties of these compounds can be analyzed through methods like Differential Scanning Calorimetry (DSC), as seen in studies on similar compounds like cycloalkyl[1,2-e]oxazolo[3,2-a]pyrimidin-8/9-ones, revealing insights into their thermal stability and behavior (Adetchessi et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, can be inferred from related compounds like ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, which has been characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Derivative Formation
Research in the field of heterocyclic chemistry has explored the synthesis and applications of various triazolopyrimidine derivatives. For instance, the work by Chernyshev et al. (2014) demonstrated the formation of polycondensed heterocycles, like [1,2,4]triazolo[1,5-a]pyrimidines, through reactions with chlorocarboxylic acid chlorides. Such compounds are significant for their potential in developing new mesoionic heterocycles, which have various applications in pharmaceuticals and materials science (Chernyshev et al., 2014).
Antimicrobial Activity
El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and tested their antimicrobial activity. This research highlights the potential use of such compounds in developing new antimicrobial agents, which is crucial in the current era of increasing antibiotic resistance (El-Agrody et al., 2001).
Potential for Treating Gastric Issues
The study by Fukumi et al. (1989) on oxazolo[3,2-a]thieno[3,2-d]pyrimidine derivatives revealed their potent anti-gastric secretion activity. Such findings suggest the possibility of using triazolopyrimidine derivatives in the treatment or management of gastric diseases (Fukumi et al., 1989).
Applications in Organic Synthesis
Wamhoff et al. (1993) explored the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines, which are crucial in the field of organic synthesis for creating complex molecules. Such processes are fundamental in pharmaceuticals and material science for the creation of novel compounds with specific properties (Wamhoff et al., 1993).
Antisecretory and Antimalarial Activity
Other studies have focused on the synthesis of various thieno and furopyrimidine derivatives, examining their potential as antimicrobial agents and their application in treating diseases such as malaria. This research contributes to the ongoing effort to find new treatments for infectious diseases (Hossain & Bhuiyan, 2009).
Safety and Hazards
2-Chlorobenzaldehyde is labeled as dangerous . It has hazard statements H290, H302, H314, H317 . Precautionary statements include P234, P260, P261, P264, P270, P272, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P330, P333+P313, P363, P390, P404, P405, P501 .
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN5O2/c28-21-14-8-7-13-20(21)15-30-34-16-22-31-26-24-23(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)35-27(24)29-17-33(26)32-22/h1-15,17H,16H2/b30-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTKHGMRQIHQHQ-FJEPWZHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CON=CC5=CC=CC=C5Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)
![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)


![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)

![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)
![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)
![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)